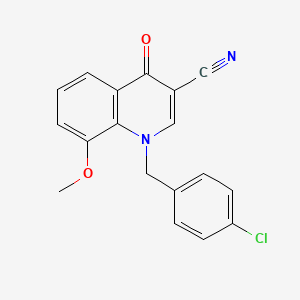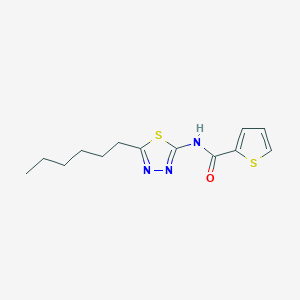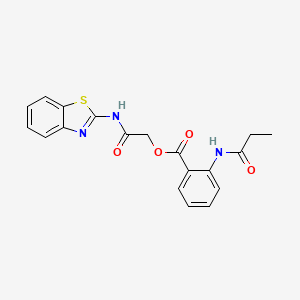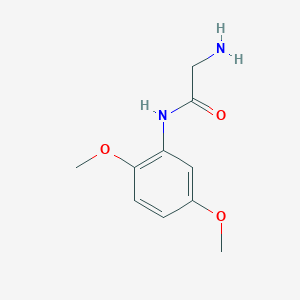![molecular formula C24H24N2O3 B15154800 5-[(Biphenyl-4-ylmethyl)amino]-2-(morpholin-4-yl)benzoic acid](/img/structure/B15154800.png)
5-[(Biphenyl-4-ylmethyl)amino]-2-(morpholin-4-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-({[1,1’-BIPHENYL]-4-YLMETHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID: is a complex organic compound characterized by the presence of a biphenyl group, a morpholine ring, and a benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-({[1,1’-BIPHENYL]-4-YLMETHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID typically involves multiple steps, starting with the preparation of the biphenyl and morpholine intermediates. The key steps include:
Formation of the Biphenyl Intermediate: This involves the coupling of two phenyl rings through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions.
Formation of the Benzoic Acid Moiety:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl and morpholine moieties.
Reduction: Reduction reactions can occur at the benzoic acid group, converting it to the corresponding alcohol.
Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products:
Oxidation Products: Biphenyl ketones and morpholine N-oxides.
Reduction Products: Benzyl alcohol derivatives.
Substitution Products: Various substituted biphenyl and morpholine derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: In biological research, it is used to study the interactions of biphenyl and morpholine derivatives with biological macromolecules.
Industry: In the industrial sector, it is used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 5-({[1,1’-BIPHENYL]-4-YLMETHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The biphenyl group can engage in π-π stacking interactions, while the morpholine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
4-Morpholinobenzoic Acid: Shares the morpholine and benzoic acid moieties but lacks the biphenyl group.
Biphenyl-4-carboxylic Acid: Contains the biphenyl and carboxylic acid groups but lacks the morpholine ring.
Uniqueness: The unique combination of the biphenyl, morpholine, and benzoic acid groups in 5-({[1,1’-BIPHENYL]-4-YLMETHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C24H24N2O3 |
|---|---|
分子量 |
388.5 g/mol |
IUPAC名 |
2-morpholin-4-yl-5-[(4-phenylphenyl)methylamino]benzoic acid |
InChI |
InChI=1S/C24H24N2O3/c27-24(28)22-16-21(10-11-23(22)26-12-14-29-15-13-26)25-17-18-6-8-20(9-7-18)19-4-2-1-3-5-19/h1-11,16,25H,12-15,17H2,(H,27,28) |
InChIキー |
VQUMNCICCIYPIM-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=C(C=C(C=C2)NCC3=CC=C(C=C3)C4=CC=CC=C4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1-yl]-N-(1-phenylethyl)acetamide](/img/structure/B15154730.png)
![Methyl 5-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15154733.png)
![N-tert-butyl-2-(4-{[(pyridin-2-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B15154739.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B15154741.png)

![Methyl 3-{[(3,5-dimethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15154754.png)

![2-[4-(4-carboxyphenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B15154762.png)
![2-chloro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B15154777.png)

![2-chloro-5-[(E)-(2-phenylindolizin-3-yl)diazenyl]benzoic acid](/img/structure/B15154789.png)
![1-(4-tert-butyl-5-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethanone](/img/structure/B15154790.png)

![1-[1-(2,4-Dichlorobenzoyl)piperidine-4-carbonyl]piperidine-4-carboxamide](/img/structure/B15154799.png)
